molecular formula C7H8ClN3 B3093301 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 1242338-95-9

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B3093301
CAS No.: 1242338-95-9
M. Wt: 169.61
InChI Key: HRMLTGLKNMSNEW-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a chemical compound with the empirical formula C7H8ClN3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine compounds has been a subject of intense research for numerous decades . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cc1nc2cccnc2[nH]1 . The InChI key for this compound is HRMLTGLKNMSNEW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 169.61 .

Scientific Research Applications

Antagonistic Activity

Imidazo[1,2-a]pyridine derivatives, closely related to 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride, have been identified for their potent binding and antagonistic activities towards specific receptors such as the MCH1R. Introduction of a methyl substituent at specific positions of the imidazo[1,2-a]pyridine core structure has been shown to significantly improve affinity towards these receptors, indicating potential therapeutic applications in modulating receptor-mediated biological responses (Kishino et al., 2009).

Analgesic Activity

Compounds with the imidazo[4,5-b]pyridine structure have been synthesized and evaluated for their analgesic properties. Studies have revealed that certain derivatives exhibit notable analgesic activity, potentially offering a new class of non-narcotic analgesic anti-inflammatory agents. This indicates their potential use in managing pain without the side effects associated with narcotic analgesics (Clark et al., 1978).

Cardiac Function Enhancement

Research into imidazo[4,5-b]pyridine derivatives has also extended into cardiovascular applications. Specific compounds have demonstrated distinct positive inotropic effects and the ability to reduce end-systolic volume without increasing heart rate or myocardial oxygen consumption. This suggests a potential role in improving cardiac efficiency and offering therapeutic benefits in conditions like congestive heart failure (Hellige et al., 1981).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . The hazard statements associated with this compound are H302 - H319 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

Imidazo[4,5-b]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways, making them significant in the treatment of various disease conditions . Therefore, the future directions for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride could involve further exploration of its potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c1-5-9-6-3-2-4-8-7(6)10-5;/h2-4H,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMLTGLKNMSNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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